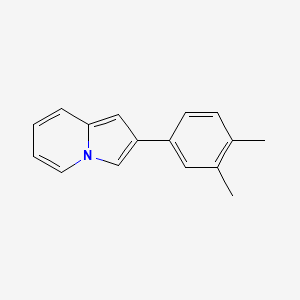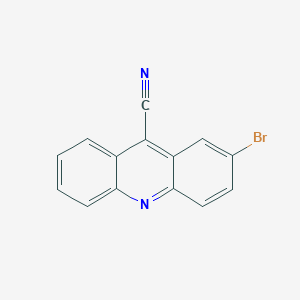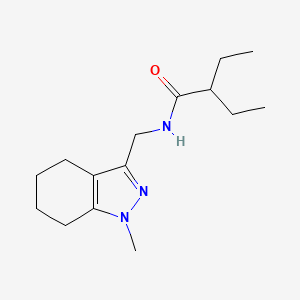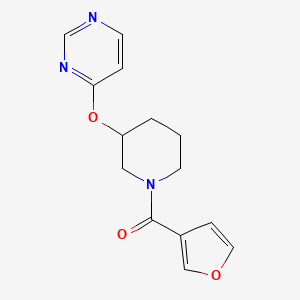
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H22Cl2N2O2S2 and its molecular weight is 409.38. The purity is usually 95%.
BenchChem offers high-quality 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Sulfones Synthesis
Research on heterocyclic compounds, including diazepane derivatives and their sulfonyl counterparts, highlights innovative approaches to synthesize diverse structures. For instance, studies on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have explored their use as precursors to heterocyclic o-quinodimethanes, showing a pathway to generate complex structures through cycloaddition and aromatisation reactions (Chaloner et al., 1992). Similarly, the Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been employed for the synthesis of diazepane systems, demonstrating a convergent synthesis strategy for creating 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).
Catalytic Applications
Catalysts derived from sulfonyl diazepane structures have been investigated for their efficiency in promoting various chemical reactions. For example, novel nano-sized N-sulfonated Brönsted acidic catalysts have been developed to facilitate the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions (Goli-Jolodar et al., 2016).
Photophysical Properties
Research into porphyrazines with annulated diazepine rings has unveiled insights into the solvent effects on spectral properties of these compounds. The study of a Mg II complex of tetra(1,4-diazepino)porphyrazine revealed the impact of solvent on UV-Vis and NMR spectral properties, indicating potential applications in materials science for optical and electronic functionalities (Tarakanov et al., 2011).
Chemical Reactivity and Transformation
The synthesis and transformation of sulfones, including those involving diazepane rings, have been explored to understand their reactivity and potential applications in producing novel chemical entities. Sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition reactions exemplifies innovative methodologies to achieve structural complexity and functionality in organic synthesis (Heo et al., 2020).
properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2S2/c1-12-9-16(15(18)10-14(12)17)24(21,22)20-5-2-4-19(6-7-20)13-3-8-23-11-13/h9-10,13H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJYJPBHKFWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2709353.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2709354.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol](/img/structure/B2709357.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)

![4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2709362.png)

![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2709371.png)
![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)